molecular formula C13H14ClN5O B2743952 2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone CAS No. 483974-59-0

2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone

Cat. No. B2743952
CAS RN: 483974-59-0
M. Wt: 291.74
InChI Key: ZRGDEXRUTZOSBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For instance, a Schiff base combination of thiazole subsidiaries containing an indole moiety bearing a tetrazole ring was incorporated by the buildup of 2-(3-(3-chloro-1-(4-substituted phenyl)-4-tetrazole-2-yl)-1H-indole-1-yl) acetohydrazide with potassium thiocyanide and substituted ketones .


Molecular Structure Analysis

The molecular structure of this compound is complex. The tetrazole ring system has attracted much attention in medicinal chemistry . Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.63 . It has a melting point of 215-217°C . It is a powder at room temperature . It dissolves in water and acetonitrile .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A novel series of compounds, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydro-1H-pyrazole derivatives, were synthesized using microwave irradiation methods. This method provided higher yields, was environmentally friendly, and required less reaction time compared to conventional heating methods. The compounds were screened for in vivo antiinflammatory and in vitro antibacterial activity. Molecular docking results suggested that these compounds may be beneficial as molecular templates for antiinflammatory activity (Ravula et al., 2016).

Anticancer and Antimicrobial Applications

Research on novel biologically potent heterocyclic compounds incorporated with oxazole, pyrazoline, and pyridine, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, revealed significant anticancer activity. These compounds were studied for their in vitro antibacterial and antifungal activities, showing potential as pharmaceutical drugs to overcome microbe resistance (Katariya et al., 2021).

Production of Chiral Intermediate of Betahistine

A study explored the production of a chiral intermediate of the anti-allergic drug Betahistine using microorganisms for the stereoselective reduction of a related compound. This biotransformation approach demonstrated potential for the efficient and green synthesis of pharmaceutical intermediates (Ni et al., 2012).

Formulation Development for Poorly Water-Soluble Compounds

Investigations were conducted to develop a suitable formulation for a poorly water-soluble compound, highlighting the challenges and approaches in developing formulations for therapeutic compounds with solubility issues (Burton et al., 2012).

Safety and Hazards

This compound is potentially hazardous. It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGDEXRUTZOSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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